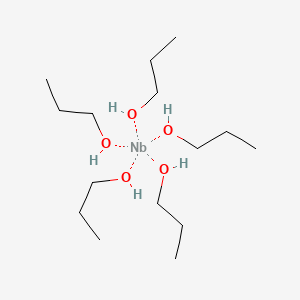
Pentapropoxyniobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentapropoxyniobium is a chemical compound that belongs to the family of niobium alkoxides It is characterized by the presence of five propoxy groups attached to a central niobium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentapropoxyniobium can be synthesized through the reaction of niobium pentachloride with propanol in the presence of a base. The reaction typically proceeds as follows:
NbCl5+5C3H7OH→Nb(OC3H7)5+5HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where niobium pentachloride and propanol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Pentapropoxyniobium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The propoxy groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.
Substitution: Alcohols, amines, or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Niobium pentoxide (Nb₂O₅).
Reduction: Lower niobium alkoxides.
Substitution: Various niobium complexes with different ligands.
Scientific Research Applications
Pentapropoxyniobium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of niobium-containing materials and catalysts.
Medicine: Research is ongoing to explore its use in medical implants and drug delivery systems.
Industry: It is used in the production of high-performance coatings and electronic materials.
Mechanism of Action
The mechanism of action of pentapropoxyniobium involves its ability to form stable complexes with various ligands. The central niobium atom can coordinate with different molecules, leading to the formation of diverse structures. These interactions are crucial for its catalytic and material properties.
Comparison with Similar Compounds
Niobium Pentachloride (NbCl₅): A precursor for the synthesis of niobium alkoxides.
Niobium Pentoxide (Nb₂O₅): An oxidation product of niobium alkoxides.
Niobium Ethoxide (Nb(OC₂H₅)₅): Another niobium alkoxide with ethoxy groups.
Uniqueness: Pentapropoxyniobium is unique due to its specific propoxy groups, which impart distinct properties compared to other niobium alkoxides. Its reactivity and stability make it suitable for various applications in materials science and catalysis.
Properties
Molecular Formula |
C15H40NbO5 |
|---|---|
Molecular Weight |
393.38 g/mol |
IUPAC Name |
niobium;propan-1-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-2-3-4;/h5*4H,2-3H2,1H3; |
InChI Key |
VXIXBNJIHXAVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.CCCO.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















